A2G0 Glycan

Description

Properties

Molecular Formula |

C50H84N4O36 |

|---|---|

Molecular Weight |

1317.2 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C50H84N4O36/c1-13(62)51-17(5-55)28(67)40(18(66)6-56)86-47-27(54-16(4)65)36(75)41(23(11-61)84-47)87-48-39(78)42(88-50-44(38(77)32(71)22(10-60)83-50)90-46-26(53-15(3)64)35(74)30(69)20(8-58)81-46)33(72)24(85-48)12-79-49-43(37(76)31(70)21(9-59)82-49)89-45-25(52-14(2)63)34(73)29(68)19(7-57)80-45/h5,17-50,56-61,66-78H,6-12H2,1-4H3,(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+/m0/s1 |

InChI Key |

SDNHNSFSRXLGJQ-QPJCRIFNSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of A2G0 Glycosylation in Immunoglobulin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immunoglobulin G (IgG) glycosylation is a critical post-translational modification that profoundly influences antibody effector functions. The specific composition of the N-linked glycan attached to the Fc region at asparagine 297 dictates the interaction of IgG with Fc receptors (FcγRs) and complement, thereby modulating the immune response. This technical guide provides an in-depth exploration of the biological role of the agalactosylated, core-fucosylated biantennary (A2G0) glycan on IgG. We will delve into its impact on effector functions, its association with inflammatory and autoimmune diseases, and the experimental methodologies used for its characterization. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structure-function relationship of IgG glycosylation.

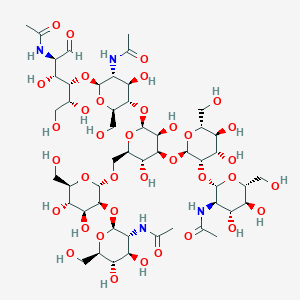

Introduction: The A2G0 Glycan Structure

The N-glycan attached to the conserved Asn297 residue in the CH2 domain of the IgG Fc region is crucial for its structural integrity and biological activity. The this compound, also known as G0F, is a core-fucosylated, biantennary complex-type glycan that lacks terminal galactose and sialic acid residues. Its structure consists of a mannosyl-chitobiose core with two terminal N-acetylglucosamine (GlcNAc) residues and a core fucose linked to the proximal GlcNAc. The absence of galactose is the defining feature of this glycoform and has significant implications for the conformation of the Fc region and its subsequent interactions with effector molecules.

Impact of this compound on IgG Effector Functions

The glycan profile of IgG, particularly the presence or absence of galactose, acts as a switch, modulating its pro- and anti-inflammatory activities. The A2G0 glycoform is generally associated with a more pro-inflammatory phenotype.

Interaction with Fc Gamma Receptors (FcγRs)

The binding of IgG to FcγRs on the surface of immune cells is a critical step in initiating antibody-dependent cellular cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and cytokine release. The this compound significantly influences these interactions.

Agalactosylation, the hallmark of the this compound, has been shown to decrease the binding affinity of IgG for FcγRIIIa (CD16a), a key activating receptor expressed on natural killer (NK) cells and macrophages.[1][2] This reduced affinity can, in some contexts, lead to a decrease in ADCC activity. Conversely, some studies suggest that the lack of galactose exposes terminal GlcNAc residues, which may interact with other receptors.

The interaction with FcγRIIa (CD32a), another activating receptor, also appears to be influenced by galactosylation, with some studies indicating a slight increase in binding with higher galactosylation.[3] However, other research suggests that the interaction of agalactosyl IgG with FcγRII is indistinguishable from that of normally glycosylated IgG.[4]

Table 1: Quantitative Impact of IgG Glycosylation on FcγR Binding Affinity (Kᴅ)

| Glycoform | FcγRIIIa (V158, high affinity) Kᴅ (nM) | FcγRIIIa (F158, low affinity) Kᴅ (nM) | FcγRIIa Kᴅ (μM) | Reference |

| G0 (A2G0) | ~11-12 | ~60 | 0.5 ± 0.02 | [1] |

| G1 (Monogalactosylated) | ~6 | ~25-31 | - | |

| G2 (Digalactosylated) | ~6 | ~25-31 | - |

Note: Kᴅ values can vary depending on the experimental setup and specific antibody used. The data presented here are indicative of the general trends observed.

Complement Activation

The complement system is a crucial part of the innate immune system that can be activated by IgG to eliminate pathogens and cellular debris. The this compound influences both the classical and lectin pathways of complement activation.

-

Classical Pathway: The binding of C1q to the IgG Fc region initiates the classical complement pathway. Agalactosylation has been shown to decrease the affinity of IgG for C1q, which can lead to reduced complement-dependent cytotoxicity (CDC). The dissociation constant (Kᴅ) for the interaction between C1q and immune complexes formed from native IgG is approximately 200 nM, while modifications that increase flexibility can lead to stronger binding with a Kᴅ of around 30 nM.

-

Lectin Pathway: The exposed terminal GlcNAc residues of the this compound can be recognized by mannose-binding lectin (MBL). This interaction can initiate the lectin pathway of complement activation, providing an alternative mechanism for complement-mediated effector functions, which may be particularly relevant in inflammatory conditions where A2G0 levels are elevated.

Association of this compound with Disease

Elevated levels of A2G0 IgG are a hallmark of several chronic inflammatory and autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. This altered glycosylation profile is believed to contribute to the pro-inflammatory state observed in these conditions. The increased potential for lectin pathway activation and altered interactions with FcγRs may contribute to the pathogenesis of these diseases.

Experimental Methodologies

The characterization of IgG glycosylation and its functional consequences requires a suite of specialized analytical techniques.

IgG N-Glycan Analysis by Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is widely used for the detailed characterization and quantification of IgG N-glycans.

Experimental Workflow:

Detailed Protocol:

-

IgG Purification: Isolate IgG from serum or cell culture supernatant using Protein A or Protein G affinity chromatography.

-

Denaturation and Reduction: Denature the purified IgG sample with sodium dodecyl sulfate (SDS) and reduce disulfide bonds with a reducing agent like 2-mercaptoethanol at room temperature.

-

N-Glycan Release: Enzymatically release the N-linked glycans from the denatured IgG using PNGase F overnight at 37°C.

-

Protein Precipitation and Glycan Isolation: Precipitate the deglycosylated protein with ice-cold ethanol and collect the supernatant containing the free N-glycans after centrifugation.

-

Fluorescent Labeling: Label the reducing terminus of the released glycans with a fluorescent dye, such as 2-aminobenzamide (2-AB), in the presence of a reducing agent like sodium cyanoborohydride. This reaction is typically carried out at 65°C for several hours.

-

Clean-up: Remove excess labeling reagent and other contaminants using a solid-phase extraction (SPE) method, such as hydrophilic interaction liquid chromatography (HILIC).

-

UHPLC-HILIC Separation: Separate the labeled glycans on a HILIC column using a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detection and Quantification: Detect the separated glycans using a fluorescence detector. The peak areas are integrated for quantification.

-

Mass Spectrometry Identification: For structural confirmation, couple the UHPLC system to a mass spectrometer (e.g., Q-TOF) to obtain accurate mass data for glycan identification.

Analysis of IgG-Fc Receptor Binding by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data.

Experimental Workflow:

Detailed Protocol:

-

Ligand and Analyte Preparation: Purify the Fc receptor (ligand) and the different IgG glycoforms (analytes). Ensure high purity and accurate concentration determination.

-

Sensor Chip Selection and Preparation: Choose an appropriate sensor chip (e.g., CM5 for amine coupling). Condition and activate the sensor surface.

-

Ligand Immobilization: Covalently immobilize the Fc receptor onto the sensor chip surface. Alternatively, use a capture-based approach where an anti-tag antibody is immobilized, and the tagged receptor is captured.

-

Analyte Binding: Inject a series of concentrations of the IgG glycoform over the immobilized receptor surface. Monitor the change in the refractive index in real-time to generate a sensorgram.

-

Dissociation: After the association phase, flow buffer over the sensor surface to monitor the dissociation of the IgG from the receptor.

-

Surface Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis: Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).

Multiplexed Bead-Based Immunoassay for IgG-FcR Interactions

This high-throughput method allows for the simultaneous analysis of multiple IgG-FcR interactions.

Experimental Workflow:

Detailed Protocol:

-

Bead Coupling: Covalently couple different purified Fc receptors to distinct sets of spectrally coded magnetic microspheres.

-

Bead Pooling: Combine the different Fc receptor-coupled bead sets into a single multiplexed assay panel.

-

Sample Incubation: Incubate the pooled beads with the IgG sample (e.g., purified IgG glycoforms or patient serum) to allow for binding.

-

Washing: Wash the beads to remove any unbound IgG.

-

Detection: Add a fluorescently labeled detection antibody (e.g., phycoerythrin-conjugated anti-human IgG) that binds to the captured IgG.

-

Final Wash: Perform a final wash to remove any unbound detection antibody.

-

Data Acquisition: Analyze the beads using a dual-laser flow cytometer (e.g., a Luminex instrument). One laser identifies the spectral code of each bead (and thus the coupled Fc receptor), and the other laser quantifies the fluorescence of the detection antibody.

-

Data Analysis: The median fluorescence intensity (MFI) for each bead set is determined, which is proportional to the amount of IgG bound to that specific Fc receptor.

Signaling Pathways

The binding of IgG immune complexes to activating FcγRs initiates a downstream signaling cascade, leading to various cellular responses.

Upon cross-linking of activating FcγRs by IgG immune complexes, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor or its associated subunits are phosphorylated by Src family kinases. This creates docking sites for spleen tyrosine kinase (Syk), which is subsequently activated and initiates a cascade of downstream signaling events. This includes the activation of phospholipase C gamma (PLCγ) and phosphoinositide 3-kinase (PI3K), leading to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers induce calcium mobilization and activate protein kinase C (PKC), respectively, ultimately culminating in cellular responses such as degranulation, phagocytosis, and the production of inflammatory cytokines.

Conclusion

The this compound plays a multifaceted role in modulating the biological activity of IgG. Its presence is associated with a pro-inflammatory state, characterized by altered interactions with FcγRs and the potential to activate the lectin pathway of complement. Understanding the precise impact of this glycoform on IgG function is paramount for the development of therapeutic antibodies with optimized effector functions and for elucidating the pathogenesis of autoimmune and inflammatory diseases. The experimental methodologies outlined in this guide provide a robust framework for the detailed characterization of IgG glycosylation and its functional consequences, empowering researchers to further unravel the complexities of the immune response.

References

- 1. Frontiers | Specific location of galactosylation in an afucosylated antiviral monoclonal antibody affects its FcγRIIIA binding affinity [frontiersin.org]

- 2. Role of N-Glycosylation in FcγRIIIa interaction with IgG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Affinity capillary electrophoresis – mass spectrometry permits direct binding assessment of IgG and FcγRIIa in a glycoform-resolved manner [frontiersin.org]

- 4. On the interaction between agalactosyl IgG and Fc gamma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the A2G0 N-linked Glycan

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that impacts the structure, function, and stability of a vast array of eukaryotic proteins.[1][2] Among the diverse array of N-glycan structures, the A2G0 glycan represents a fundamental agalactosylated, core-fucosylated biantennary structure. Its formal name is GlcNAc(β1-2)Man(α1-6)[GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc. The "A2" denotes a biantennary (two antennae) structure, "G0" signifies the absence of terminal galactose residues, and the absence of "F" in this common nomenclature implies core fucosylation, which is common for this glycan on antibodies. However, for clarity in this guide, we will refer to the afucosylated version, which has significant biological implications. The presence or absence of fucose on the core N-acetylglucosamine (GlcNAc) residue dramatically influences the biological activity of glycoproteins, particularly therapeutic antibodies. This guide provides a comprehensive overview of the A2G0 N-linked glycan, its biosynthesis, analytical methodologies, and its critical role in modulating immune effector functions.

Structure and Biosynthesis

All N-glycans are synthesized from a common lipid-linked precursor and share a common core structure of two GlcNAc and three mannose residues.[1] The biosynthesis of N-linked glycans is a complex process that occurs across the endoplasmic reticulum and the Golgi apparatus.[1][3] The generation of the A2G0 structure is a result of the sequential action of various glycosyltransferases.

The biosynthesis pathway begins with the synthesis of a dolichol-linked precursor oligosaccharide, which is then transferred to the nascent polypeptide chain. Following transfer, the glycan undergoes processing, where glucose and some mannose residues are trimmed. The branching of the N-glycan to form the biantennary structure is initiated by N-acetylglucosaminyltransferases. The A2G0 structure is formed when these antennae are not further elongated with galactose residues.

Biological Significance: The Role of A2G0 in Antibody Effector Functions

The glycosylation profile of the Fc region of immunoglobulin G (IgG) antibodies is a critical quality attribute that profoundly influences their effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). The absence of core fucose on the Fc N-glycan, resulting in structures like A2G0, is particularly significant.

Afucosylated IgG1 antibodies exhibit enhanced binding affinity for the FcγIIIa receptor on immune effector cells like Natural Killer (NK) cells. This increased affinity leads to a more potent ADCC response, a key mechanism for the elimination of target cells in cancer therapy. Consequently, glycoengineering of therapeutic antibodies to increase the proportion of afucosylated glycans, including A2G0, is a major focus in the biopharmaceutical industry to enhance therapeutic efficacy. Research has shown that even a small decrease in fucosylation can lead to a significant increase in ADCC activity.

Quantitative Analysis of A2G0 Glycans

The relative abundance of A2G0 and other glycoforms on a glycoprotein is a critical parameter, especially for therapeutic antibodies. This is typically determined by hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence and/or mass spectrometry detection.

Table 1: Representative N-Glycan Profile of a Therapeutic IgG1 Monoclonal Antibody

| Glycan Structure | Abbreviation | Relative Abundance (%) |

| Agalactosylated, core-fucosylated biantennary | FA2 | 40-50 |

| Monogalactosylated, core-fucosylated biantennary | FA2G1 | 25-35 |

| Digalactosylated, core-fucosylated biantennary | FA2G2 | 10-20 |

| Agalactosylated, afucosylated biantennary | A2G0 | 1-5 |

| Monogalactosylated, afucosylated biantennary | A2G1 | <2 |

| Digalactosylated, afucosylated biantennary | A2G2 | <1 |

| High mannose (Man5, Man6) | M5, M6 | <5 |

| Sialylated structures | - | <2 |

Note: The relative abundances are typical ranges and can vary significantly depending on the cell line, manufacturing process, and specific antibody.

Experimental Protocols

The analysis of N-linked glycans involves a multi-step process: (1) release of the glycans from the glycoprotein, (2) labeling of the released glycans with a fluorescent tag, and (3) separation and detection of the labeled glycans.

Protocol 1: N-Glycan Release from IgG

This protocol describes the enzymatic release of N-glycans from a purified IgG sample using PNGase F.

Materials:

-

Purified IgG sample (100 µg)

-

Denaturation solution (e.g., 1.33% SDS)

-

Surfactant (e.g., 4% Igepal-CA630)

-

PNGase F enzyme

-

Incubation buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)

-

Water bath or incubator at 37°C and 65°C

Procedure:

-

To 100 µg of the IgG sample, add the denaturation solution to a final concentration of 1% SDS and incubate at 65°C for 10 minutes.

-

Allow the sample to cool to room temperature. Add the surfactant to sequester the denaturant.

-

Add PNGase F (typically 500 units) and the incubation buffer.

-

Incubate the reaction mixture overnight (16-18 hours) at 37°C to ensure complete release of the N-glycans.

Protocol 2: Fluorescent Labeling of Released N-Glycans with 2-Aminobenzamide (2-AB)

This protocol describes the labeling of the released N-glycans with 2-AB for fluorescence detection.

Materials:

-

Dried N-glycan sample from Protocol 1

-

2-AB labeling solution (containing 2-aminobenzamide and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solvent)

-

Incubator at 65°C

-

HILIC solid-phase extraction (SPE) cartridges for cleanup

Procedure:

-

Lyophilize the N-glycan sample to dryness.

-

Reconstitute the dried glycans in the 2-AB labeling solution.

-

Incubate the mixture at 65°C for 2-3 hours to facilitate the reductive amination reaction.

-

After incubation, purify the labeled glycans from excess label and reducing agent using HILIC SPE.

-

Elute the labeled glycans with water and dry them in a vacuum centrifuge.

Protocol 3: HILIC-UPLC-FLD-MS Analysis of Labeled N-Glycans

This protocol outlines the separation and detection of 2-AB labeled N-glycans.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a fluorescence detector (FLD) and coupled to a mass spectrometer (MS).

-

HILIC column (e.g., Waters ACQUITY UPLC BEH Glycan column).

Mobile Phases:

-

Mobile Phase A: 100 mM ammonium formate, pH 4.4.

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Reconstitute the dried, labeled N-glycans in a mixture of acetonitrile and water.

-

Inject the sample onto the HILIC column.

-

Separate the glycans using a gradient of decreasing acetonitrile concentration. A typical gradient might be from 70% to 53% acetonitrile over 25 minutes at a flow rate of 0.56 mL/min.

-

Detect the separated glycans using the fluorescence detector (excitation at ~250 nm, emission at ~428 nm for 2-AB).

-

The eluent is subsequently introduced into the mass spectrometer for mass determination and structural confirmation of the glycan peaks.

Mandatory Visualizations

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Signaling Pathway

Caption: Enhanced ADCC pathway with afucosylated (A2G0) IgG1 antibody.

Experimental Workflow for N-Glycan Analysis

Caption: Workflow for the analysis of N-linked glycans from glycoproteins.

Conclusion

The A2G0 N-linked glycan, while structurally one of the simpler complex-type glycans, plays a profoundly important role in the context of immunology and biotherapeutics. Its afucosylated nature is a key determinant in the efficacy of therapeutic antibodies that rely on ADCC for their mechanism of action. A thorough understanding of its structure, biosynthesis, and methods for its quantitative analysis is therefore essential for researchers and professionals in the fields of glycobiology and drug development. The methodologies and information presented in this guide provide a solid foundation for the characterization and understanding of this critical glycoform.

References

The A2G0 Glycan: A Core Determinant in Therapeutic Antibody Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glycosylation profile of therapeutic monoclonal antibodies (mAbs) is a critical quality attribute that profoundly influences their clinical efficacy and safety. Among the various N-glycan structures, the A2G0 glycan, an agalactosylated, biantennary structure, represents a key glycoform that warrants detailed characterization. This technical guide provides a comprehensive overview of the this compound, its impact on antibody effector functions, and the methodologies for its analysis.

Structure and Nomenclature of the this compound

The this compound is a complex biantennary N-linked oligosaccharide. Its structure is characterized by the absence of terminal galactose and sialic acid residues. The nomenclature for N-glycans can vary, but a common system is the Oxford notation. In this system, "A2" denotes a biantennary glycan, and "G0" signifies the absence of galactose on both antennae. Therefore, A2G0 represents an asialo-, agalacto-, biantennary glycan. When this structure is core-fucosylated, which is common for mAbs produced in mammalian cell lines, it is often denoted as A2G0F or G0F. For the purpose of this guide, A2G0 will refer to the core structure, with fucosylation specified where relevant.

A diagrammatic representation of the A2G0F glycan structure using the Symbol Nomenclature for Glycans (SNFG) is provided below.[1]

-

Blue square: N-acetylglucosamine (GlcNAc)

-

Green circle: Mannose (Man)

-

Red triangle: Fucose (Fuc)

Impact of this compound on Therapeutic Antibody Function

The presence or absence of terminal galactose residues on the Fc N-glycans significantly modulates the effector functions of therapeutic antibodies, primarily Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[2] The A2G0 glycoform, lacking these galactose residues, exhibits distinct functional characteristics.

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)

ADCC is a critical mechanism of action for many therapeutic antibodies, particularly in oncology. It is triggered by the binding of the antibody's Fc region to Fc gamma receptors (FcγRs) on the surface of immune effector cells, such as Natural Killer (NK) cells. The affinity of this interaction is a key determinant of ADCC potency.

The impact of the this compound on ADCC is primarily influenced by core fucosylation. The absence of core fucose on the this compound (resulting in an A2G0 afucosylated glycoform) dramatically enhances the binding affinity to FcγRIIIa, the primary activating receptor on NK cells, by up to 50-fold.[3] This increased affinity leads to a more potent ADCC response. Conversely, the presence of core fucose on the this compound (A2G0F) results in a lower affinity for FcγRIIIa and consequently, reduced ADCC activity. While galactosylation can have a modest enhancing effect on ADCC, the dominant factor remains the fucose content.

Complement-Dependent Cytotoxicity (CDC)

CDC is another important effector function where the Fc region of an antibody, upon binding to a target cell, activates the classical complement pathway, leading to the formation of a membrane attack complex and subsequent cell lysis. This process is initiated by the binding of the C1q protein to the antibody's CH2 domain.

In contrast to its role in ADCC, the absence of galactose in the this compound is detrimental to CDC activity. Terminal galactose residues are crucial for the proper conformation of the CH2 domain, which facilitates C1q binding.[4] Consequently, antibodies with a high abundance of A2G0 glycans exhibit significantly reduced C1q binding and lower CDC potency compared to their galactosylated counterparts (G1 and G2 glycoforms).

Stability and Pharmacokinetics

The glycosylation state of an antibody can also influence its stability and pharmacokinetic profile. Agalactosylated antibodies, such as those rich in A2G0, have been shown to have altered stability characteristics. Studies have indicated that deglycosylated or agalactosylated antibodies may exhibit reduced thermal stability of the CH2 domain and an increased propensity for aggregation.[5]

Regarding pharmacokinetics, the clearance of different glycoforms can vary. While high-mannose glycans are known to be cleared more rapidly, the effect of galactosylation is more complex. Some studies suggest that agalactosylated complex glycoforms like A2G0 may have a slightly longer circulation time compared to some galactosylated forms. However, the overall impact on pharmacokinetics is generally considered to be less pronounced than the effects on effector functions.

Quantitative Data on this compound Function

The following tables summarize quantitative data from various studies on the binding affinities of different IgG1 glycoforms to FcγRIIIa and C1q. This data highlights the functional consequences of the this compound structure.

Table 1: Binding Affinities (KD) of IgG1 Fc Glycoforms to FcγRIIIa (V158)

| Glycoform | KD (nM) | Reference |

| A2G0 (G0) | 110 ± 10 | |

| A2G0F (G0F) | 500 ± 100 | |

| A2G2 | 51 ± 8 | |

| A2G2F | 250 ± 50 |

This data demonstrates the significant increase in binding affinity to FcγRIIIa for afucosylated glycoforms (A2G0 vs. A2G0F).

Table 2: Relative Binding of IgG1 Glycoforms to C1q

| Glycoform | Relative C1q Binding (%) | Reference |

| A2G0F (G0F) | ~50 | |

| A2G1F | ~75 | |

| A2G2F | 100 |

This data illustrates the positive correlation between the degree of galactosylation and C1q binding, with the agalactosylated A2G0F showing the lowest relative binding.

Experimental Protocols for this compound Analysis and Functional Assessment

Accurate characterization of the this compound and its functional impact requires robust analytical and cell-based assays.

N-Glycan Analysis Workflow

A typical workflow for the analysis of N-glycans from a therapeutic antibody involves enzymatic release, fluorescent labeling, and separation by hydrophilic interaction liquid chromatography (HILIC) with fluorescence and mass spectrometry detection.

Protocol for N-Glycan Release and 2-AB Labeling:

-

Denaturation:

-

To 20-50 µg of purified antibody in an aqueous solution, add a denaturing buffer (e.g., containing SDS and 2-mercaptoethanol).

-

Incubate at 100°C for 10 minutes.

-

-

Enzymatic Glycan Release:

-

Cool the denatured antibody solution on ice.

-

Add a reaction buffer containing a non-ionic detergent (e.g., NP-40) to counteract the SDS.

-

Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 1-2 hours or overnight.

-

-

2-Aminobenzamide (2-AB) Labeling:

-

Dry the released glycans in a vacuum centrifuge.

-

Prepare a fresh labeling solution of 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a DMSO/acetic acid mixture.

-

Add the labeling solution to the dried glycans and incubate at 65°C for 2-3 hours.

-

-

Labeled Glycan Cleanup:

-

Perform solid-phase extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase to remove excess 2-AB label and other reagents.

-

Elute the labeled glycans with water.

-

-

HILIC-UPLC Analysis:

-

Analyze the purified, labeled glycans using a HILIC column on a UPLC system coupled to a fluorescence detector (excitation ~330 nm, emission ~420 nm for 2-AB) and a mass spectrometer for structural confirmation.

-

ADCC Assay Protocol (Calcein-AM Release Assay)

This protocol describes a non-radioactive method to measure ADCC activity.

Materials:

-

Target cells (expressing the antigen of interest)

-

Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or NK cells)

-

Therapeutic antibody with varying glycoforms

-

Calcein-AM

-

Assay medium (e.g., RPMI 1640 with 10% FBS)

-

96-well V-bottom plates

-

Fluorescence plate reader

Procedure:

-

Target Cell Labeling:

-

Harvest target cells and resuspend at 1 x 106 cells/mL in assay medium.

-

Add Calcein-AM to a final concentration of 10-15 µM.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells twice with assay medium to remove excess dye.

-

Resuspend the labeled target cells at 1 x 105 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of the labeled target cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Prepare serial dilutions of the therapeutic antibody and add 50 µL to the appropriate wells.

-

Add 50 µL of effector cells at the desired effector-to-target (E:T) ratio (e.g., 25:1 or 50:1).

-

For control wells:

-

Spontaneous release: Add 100 µL of medium instead of effector cells and antibody.

-

Maximum release: Add 100 µL of 2% Triton X-100 instead of effector cells.

-

-

-

Incubation and Measurement:

-

Centrifuge the plate briefly to pellet the cells.

-

Incubate for 4 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate and carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.

-

Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

-

Calculation of % Cytotoxicity:

-

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

CDC Assay Protocol

This protocol outlines a method for assessing the complement-dependent cytotoxicity of a therapeutic antibody.

Materials:

-

Target cells (e.g., Raji cells for anti-CD20 antibodies)

-

Therapeutic antibody

-

Normal human serum (as a source of complement)

-

Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

-

96-well flat-bottom plates

-

Cell viability indicator (e.g., resazurin-based or ATP-based assay)

Procedure:

-

Assay Setup:

-

Harvest target cells and resuspend in assay buffer at 2 x 106 cells/mL.

-

Plate 50 µL of the cell suspension into each well of a 96-well plate (100,000 cells/well).

-

Prepare serial dilutions of the therapeutic antibody in assay buffer and add 50 µL to the appropriate wells.

-

Incubate for 15-30 minutes at room temperature to allow antibody binding.

-

-

Complement Addition and Incubation:

-

Add 50 µL of normal human serum (typically at a final concentration of 10-25%) to each well.

-

For control wells:

-

Cell control: Add 100 µL of assay buffer.

-

Complement control: Add 50 µL of assay buffer and 50 µL of serum.

-

Maximum lysis: Add 50 µL of a cell lysis reagent.

-

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Measurement of Cell Viability:

-

Add the chosen cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

-

Calculation of % CDC:

-

% CDC = [1 - (Signalexperimental - Signalmax lysis) / (Signalcell control - Signalmax lysis)] x 100

-

Signaling Pathways

The interaction of the antibody Fc region with FcγRs or C1q initiates distinct signaling cascades that lead to ADCC or CDC.

ADCC Signaling Pathway

Upon binding of the antibody-opsonized target cell to FcγRIIIa on an NK cell, immunoreceptor tyrosine-based activation motifs (ITAMs) associated with the receptor are phosphorylated. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn activates downstream signaling pathways, including the PI3K and PLCγ pathways. These cascades culminate in the release of cytotoxic granules containing perforin and granzymes, leading to the apoptosis of the target cell.

CDC Signaling Pathway

The classical complement pathway is initiated when C1q binds to the Fc region of antibodies bound to a target cell. This binding activates the C1r and C1s proteases within the C1 complex. Activated C1s then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a). The C3 convertase cleaves C3 into C3a and C3b. C3b can then bind to the C3 convertase to form the C5 convertase, which cleaves C5. The C5b fragment initiates the assembly of the membrane attack complex (C5b-9), which forms pores in the target cell membrane, resulting in cell lysis.

Conclusion

The this compound is a fundamental component of the N-glycan profile of therapeutic antibodies with significant implications for their mechanism of action. Its lack of terminal galactose residues leads to a reduction in CDC activity, while the presence or absence of core fucose on the A2G0 structure is a major determinant of ADCC potency. A thorough understanding and precise characterization of the A2G0 glycoform are therefore essential for the development of safe and effective therapeutic antibodies. The analytical and functional assays detailed in this guide provide a robust framework for the comprehensive evaluation of this critical quality attribute.

References

- 1. Symbol Nomenclature for Glycans (SNFG) - NCBI [ncbi.nlm.nih.gov]

- 2. Principles of N-Linked Glycosylation Variations of IgG-Based Therapeutics: Pharmacokinetic and Functional Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-targeted characterization of attributes affecting antibody-FcγRIIIa V158 (CD16a) binding via online affinity chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multivariate quantitative analysis of glycan impact on IgG1 effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of glycosylation on monoclonal antibody conformation and stability - PMC [pmc.ncbi.nlm.nih.gov]

The A2G0 Glycan: A Comprehensive Technical Guide on its Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences protein structure, function, and localization. Among the vast array of glycan structures, the asialo-, agalactosylated biantennary N-glycan, commonly known as A2G0 or G0, has emerged as a significant modulator of immune responses and a key biomarker in various physiological and pathological states. This technical guide provides an in-depth exploration of the discovery of the A2G0 glycan, its structural characteristics, and its multifaceted biological significance. Detailed experimental protocols for its analysis are also provided to facilitate further research and application in drug development.

Discovery and Structural Elucidation

The story of the this compound is intrinsically linked to the study of immunoglobulin G (IgG) glycosylation. Seminal work in the 1980s by researchers including Parekh, Dwek, and Rademacher laid the foundation for our understanding of this crucial glycan. They observed that the glycosylation of IgG was not uniform and that a particular glycoform, lacking terminal galactose and sialic acid residues, was present in increased amounts in patients with rheumatoid arthritis.[1][2][3] This agalactosyl IgG glycoform is now widely referred to as A2G0.

The this compound is a complex biantennary N-glycan with the composition (Man)3(GlcNAc)4. Its core structure consists of a trimannosyl chitobiose core, with two terminal N-acetylglucosamine (GlcNAc) residues on its two antennae. The defining feature of A2G0 is the absence of galactose and sialic acid residues on these antennae. The structure is often fucosylated at the core GlcNAc, denoted as FA2G0.

The structural elucidation of A2G0 and other N-glycans has been made possible through a combination of enzymatic digestion, chromatography, and mass spectrometry techniques.[4]

Biological Significance

The absence of terminal galactose on the this compound has profound implications for its biological function, transforming the IgG molecule from an anti-inflammatory to a pro-inflammatory agent in certain contexts.[5]

Role in Autoimmunity: Rheumatoid Arthritis

One of the most well-documented associations of A2G0 is with rheumatoid arthritis (RA). Numerous studies have demonstrated a significant increase in the proportion of A2G0 glycans on serum IgG in RA patients compared to healthy individuals. This altered glycosylation pattern is not merely a biomarker but is believed to play a pathogenic role in the disease. The exposed terminal GlcNAc residues of A2G0 can be recognized by mannose-binding lectin (MBL), initiating the lectin pathway of the complement system and contributing to inflammation in the synovium.

A Biomarker of Aging: The GlycanAge

The abundance of A2G0 glycans on IgG has been shown to correlate with chronological and biological age. As individuals age, the level of galactosylation of their IgG glycans tends to decrease, leading to an increase in the proportion of A2G0. This has led to the development of the "GlycanAge" index, a biomarker of biological aging that is based on the IgG glycome composition. The increase in pro-inflammatory A2G0 with age is thought to contribute to the chronic low-grade inflammation associated with aging, termed "inflammaging."

Implications in Cancer

Altered glycosylation is a hallmark of cancer, and changes in the levels of A2G0 and other glycans have been observed in various malignancies. For instance, studies have reported altered A2G0 levels in breast, prostate, and colorectal cancer. These changes can serve as potential biomarkers for diagnosis and prognosis. The functional consequences of altered A2G0 levels in cancer are an active area of research, with potential implications for tumor progression and immune evasion.

Modulation of Antibody Effector Functions

The glycosylation state of the IgG Fc region, including the presence or absence of galactose, directly impacts its effector functions.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The absence of core fucose on IgG glycans is known to dramatically enhance ADCC. While the effect of galactosylation is more subtle, studies have shown that the presence of galactose can influence the conformation of the Fc region and its interaction with the FcγRIIIa receptor on natural killer (NK) cells, thereby modulating ADCC activity.

-

Complement-Dependent Cytotoxicity (CDC): The galactosylation status of IgG can also affect its ability to activate the classical complement pathway. The presence of galactose has been shown to promote the hexamerization of IgG1, leading to enhanced C1q binding and increased CDC. Conversely, the agalactosyl nature of A2G0 can lead to complement activation via the lectin pathway through MBL binding.

Quantitative Data

The following tables summarize quantitative data on the abundance of A2G0 glycans in different conditions. It is important to note that values can vary between studies due to differences in analytical methods and patient cohorts.

Table 1: this compound Levels in Rheumatoid Arthritis

| Cohort | A2G0 (% of Total IgG Glycome) | Reference |

| Healthy Controls | 20-30% | |

| Rheumatoid Arthritis Patients | 40-60% |

Table 2: Correlation of this compound Levels with Age

| Age Group | A2G0 (% of Total IgG Glycome) | Reference |

| 20-30 years | ~25% | |

| 60-70 years | ~40% |

Table 3: this compound Levels in Cancer (Illustrative Examples)

| Cancer Type | Observation | Reference |

| Colorectal Cancer | Decreased levels of core-fucosylated neutral biantennary N-glycans (including A2G0F) in serum. | |

| Breast Cancer | Some studies report altered N-glycan profiles, though findings on specific A2G0 changes can be variable. |

Signaling Pathways and Logical Relationships

The biological effects of the this compound are mediated through its interactions with various components of the immune system. The following diagrams, generated using the DOT language, illustrate key signaling pathways and relationships.

Caption: A2G0-mediated activation of the lectin pathway of complement.

Caption: Modulation of ADCC by IgG galactosylation status.

Experimental Protocols

Accurate analysis of A2G0 and other glycans is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.

N-Glycan Release and Labeling for UPLC Analysis

This protocol describes the enzymatic release of N-glycans from IgG, followed by fluorescent labeling with 2-aminobenzamide (2-AB) for analysis by Ultra-Performance Liquid Chromatography (UPLC).

Materials:

-

Purified IgG sample

-

Denaturation solution (e.g., 2% SDS)

-

NP-40 solution (e.g., 10%)

-

PNGase F enzyme

-

2-Aminobenzamide (2-AB) labeling solution (containing 2-AB and sodium cyanoborohydride in DMSO/acetic acid)

-

HILIC SPE cartridges

-

Acetonitrile (ACN)

-

Formic acid

-

Ammonium formate

Procedure:

-

Denaturation: To 20-50 µg of purified IgG, add denaturation solution and heat at 95°C for 5 minutes.

-

Enzymatic Release: Cool the sample and add NP-40 solution and PNGase F. Incubate at 37°C for 16-24 hours.

-

Glycan Cleanup: Apply the digest to a protein-binding plate to remove the deglycosylated protein. Collect the flow-through containing the released N-glycans.

-

Fluorescent Labeling: Dry the collected glycans and add the 2-AB labeling solution. Incubate at 65°C for 2-3 hours.

-

Label Cleanup: Purify the 2-AB labeled glycans using HILIC SPE cartridges to remove excess label. Elute the labeled glycans with water.

-

UPLC Analysis: Analyze the labeled glycans using a UPLC system equipped with a HILIC column (e.g., BEH Glycan column) and a fluorescence detector (excitation ~330 nm, emission ~420 nm). A typical mobile phase system consists of a gradient of acetonitrile and ammonium formate buffer.

MALDI-TOF MS Analysis of Permethylated N-Glycans

This protocol details the permethylation of released N-glycans for analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Permethylation enhances the ionization efficiency and stability of the glycans.

Materials:

-

Released N-glycans

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Iodomethane (Methyl iodide)

-

Dichloromethane

-

Methanol

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

Procedure:

-

Permethylation: Dissolve the dried N-glycans in DMSO. Add powdered NaOH and iodomethane. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Quenching and Extraction: Quench the reaction by adding water. Extract the permethylated glycans with dichloromethane. Wash the organic layer with water and dry it down.

-

Sample Preparation for MALDI-TOF MS: Re-dissolve the permethylated glycans in methanol. Mix the sample solution with the MALDI matrix solution on the MALDI target plate.

-

MS Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode. The mass spectrum will show peaks corresponding to the sodium adducts ([M+Na]+) of the permethylated glycans.

Lectin Microarray Analysis of IgG Glycosylation

Lectin microarrays are a high-throughput method to profile the glycosylation of proteins by exploiting the specific binding of lectins to different glycan structures.

Materials:

-

Serum or purified IgG sample

-

Lectin microarray slide

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Wash buffer (e.g., PBST)

-

Fluorescently labeled anti-human IgG antibody (e.g., Cy3-labeled)

Procedure:

-

Blocking: Block the lectin microarray slide with blocking buffer for 1 hour at room temperature.

-

Sample Incubation: Dilute the serum or IgG sample in blocking buffer and apply it to the microarray. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the slide extensively with wash buffer to remove unbound proteins.

-

Detection: Incubate the slide with a fluorescently labeled anti-human IgG antibody for 1 hour at room temperature in the dark.

-

Final Wash and Scanning: Wash the slide again, dry it, and scan it using a microarray scanner at the appropriate wavelength for the fluorophore.

-

Data Analysis: The fluorescence intensity of each lectin spot is proportional to the amount of IgG bound, providing a profile of the glycan structures present on the IgG. For example, increased binding to lectins that recognize terminal GlcNAc would indicate a higher abundance of A2G0.

Conclusion

The this compound, once a subtle structural variation on IgG, is now recognized as a critical modulator of the immune system and a valuable biomarker for a range of human diseases and the aging process. Its discovery and ongoing research have significantly advanced our understanding of the role of glycosylation in health and disease. The detailed methodologies provided in this guide are intended to empower researchers and drug development professionals to further investigate the significance of A2G0 and to harness this knowledge for the development of novel diagnostics and therapeutics. As our ability to analyze and engineer glycans continues to improve, the "sweet" science of glycobiology, with A2G0 at its forefront, promises to unlock new frontiers in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. Highly Sensitive O-Glycan Profiling for Human Serum Proteins Reveals Gender-Dependent Changes in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Age-Related Changes in Serum N-Glycome in Men and Women—Clusters Associated with Comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

The A2G0 Glycan: A Comprehensive Technical Guide to Agalactosylation in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein structure, function, and immunogenicity. Within the complex landscape of immunoglobulin G (IgG) glycosylation, the absence of terminal galactose residues, a state known as agalactosylation, gives rise to the A2G0 glycan isoform (also referred to as G0). This agalactosylated glycoform has emerged as a significant biomarker and a key player in the pathophysiology of numerous inflammatory and autoimmune diseases, most notably rheumatoid arthritis. An increase in the proportion of A2G0 glycans on the Fc region of IgG antibodies is associated with a pro-inflammatory state, altering the antibody's effector functions. This technical guide provides an in-depth exploration of the this compound, its relationship with agalactosylation, its biological implications, and the analytical methodologies used for its characterization.

Introduction to this compound and Agalactosylation

Immunoglobulin G (IgG) antibodies are glycoproteins, with a conserved N-linked glycan attached at the asparagine 297 (Asn-297) residue in each of the two heavy chains of the crystallizable fragment (Fc) region.[1] This glycan is a complex biantennary oligosaccharide, meaning it has a core structure with two branching arms. The composition of this glycan is heterogeneous, with variations in the terminal monosaccharides, including galactose, sialic acid, and fucose.[1]

The term A2G0 describes a specific structure of this N-glycan. "A2" signifies a biantennary (two-armed) glycan. The "G0" designation indicates the absence of terminal galactose residues on both antennae.[2] Therefore, an this compound is a biantennary glycan that is fully agalactosylated. The process leading to the formation of A2G0 is termed agalactosylation , which is the enzymatic failure to add galactose to the terminal N-acetylglucosamine (GlcNAc) residues of the glycan chains.

The galactosylation status of IgG is categorized into three main forms:

-

G0: Agalactosylated, with no terminal galactose on either antenna.

-

G1: Monogalactosylated, with one terminal galactose on one of the two antennae.

-

G2: Digalactosylated, with a terminal galactose on both antennae.[2]

A decrease in the levels of G1 and G2 forms, and a corresponding increase in the G0 form, is a hallmark of several pathological conditions.

The Biological Significance of Agalactosylation

The galactosylation state of the IgG Fc glycan plays a crucial role in modulating the antibody's effector functions, primarily through its interaction with Fc gamma receptors (FcγRs) on immune cells and the complement system.

Impact on FcγR Binding and Immune Cell Activation

While some studies suggest that agalactosylation decreases the affinity for FcγRIIIa, a key activating receptor on natural killer (NK) cells and macrophages, the overall consequence of increased A2G0 levels is pro-inflammatory.[3] This apparent contradiction is reconciled by the understanding that the context of the immune response and the specific autoantibodies involved are critical. In rheumatoid arthritis, for instance, agalactosylated anti-citrullinated protein antibodies (ACPAs) are potent inducers of TNF-α release from macrophages in an FcγRI-dependent manner.

Role in Complement Activation

The relationship between agalactosylation and complement activation is complex. Early in vitro studies suggested that agalactosylated IgG (IgG-G0) could activate the complement system via the mannose-binding lectin (MBL) pathway. However, subsequent research has indicated that the in vivo activity of IgG-G0 is primarily dependent on cellular FcRs, and MBL binding may not be a major contributing factor. Conversely, other studies have shown that a higher degree of galactosylation and sialylation increases the affinity of IgG for C1q, the initial component of the classical complement pathway. A decrease in galactosylation, therefore, is thought to lower the threshold for immune complex-mediated complement activation in autoimmune diseases.

Association with Disease

A significant body of evidence links increased levels of A2G0 glycans to inflammatory and autoimmune diseases.

-

Rheumatoid Arthritis (RA): This is the most well-documented association. Patients with RA have significantly elevated levels of agalactosylated IgG. This alteration in glycosylation can predate the onset of clinical symptoms by several years and correlates with disease activity. The pro-inflammatory effects of agalactosylated autoantibodies are considered a key factor in the pathogenesis of RA.

-

Other Autoimmune Diseases: Increased A2G0 levels have also been observed in other autoimmune conditions, such as juvenile chronic arthritis and systemic lupus erythematosus.

-

Cancer: Aberrant glycosylation is a hallmark of cancer. While the specific role of A2G0 in cancer is multifaceted, changes in glycosylation patterns can influence tumor progression, metastasis, and immune evasion.

-

Inflammaging: The age-related increase in chronic, low-grade inflammation, termed "inflammaging," is associated with an increase in agalactosylated IgG. Glycan-based biomarkers, including A2G0, are being explored as measures of biological age.

Quantitative Data on this compound Levels

The following table summarizes representative quantitative data on the levels of agalactosylated IgG in different conditions.

| Condition | Analyte | Method | Patient Cohort | Control Cohort | Key Finding | Reference |

| Rheumatoid Arthritis | Agalactosylated IgG | Not Specified | RA Patients (n= not specified) | Healthy Controls (n= not specified) | RA patients have a galactosylation level of 1.36 ± 0.43 compared to 1.01 ± 0.23 in controls (P < 0.0001). | |

| Rheumatoid Arthritis | Serum N-glycans (sG0/G1 ratio) | Not Specified | RA Patients (n= not specified) | Not Specified | Clinical improvement in RA correlates with a reduction in the sG0/G1 ratio (Spearman's ρ = 0.31 to 0.37; P < 0.05). | |

| Aging | IgG Glycans | Not Specified | 5,117 individuals from four European populations | Not Applicable | A combination of three IgG glycans, including those related to galactosylation, can explain up to 58% of the variance in chronological age. | |

| Monoclonal Antibody (mAb) Production | Fc Galactosylation | Enzymatic Glycoengineering | Hypogalactosylated mAb A (>85% G0) | Hypergalactosylated mAb A (>85% G2) | Hypergalactosylated mAb A showed 20% higher C1q binding activity compared to the hypogalactosylated form. |

Experimental Protocols for this compound Analysis

The analysis of IgG glycosylation, including the quantification of A2G0, requires specialized analytical techniques. The most common approaches involve the release of N-glycans from the protein, fluorescent labeling, and separation by chromatography, often coupled with mass spectrometry.

Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLDE)

HILIC is a robust and widely used method for the separation of released and fluorescently labeled N-glycans.

Methodology:

-

N-Glycan Release: N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F).

-

Fluorescent Labeling: The released glycans are labeled with a fluorescent dye, such as 2-aminobenzamide (2-AB) or procainamide, through reductive amination. This allows for sensitive detection.

-

Purification: Excess fluorescent label is removed to prevent interference during analysis.

-

HILIC Separation: The labeled glycans are separated on a HILIC column. The separation is based on the hydrophilicity of the glycans, which is influenced by their size and composition.

-

Fluorescence Detection: The separated glycans are detected by a fluorescence detector.

-

Quantification: The relative abundance of each glycan species is determined by integrating the area of the corresponding peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the detailed structural characterization and quantification of glycans. It can be used in conjunction with HILIC (LC-MS).

Methodology:

-

Sample Preparation: Similar to HILIC, glycans are released and can be derivatized (e.g., permethylation) to improve ionization efficiency.

-

Ionization: The two most common ionization techniques for glycan analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the glycan ions is measured. High-resolution mass spectrometers can provide accurate mass measurements, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): For structural elucidation, precursor ions are fragmented, and the masses of the fragment ions are analyzed. This provides information about the sequence and branching of the monosaccharides.

-

Data Analysis: The MS data is processed to identify and quantify the different glycan structures present in the sample.

Enzymatic Assays for Galactosylation

Enzymatic assays can be used to determine the concentration of galactose or to modify the galactosylation status of glycoproteins for functional studies.

Galactose Determination Assay:

-

Principle: These assays typically use enzyme-coupled reactions that lead to the formation of a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the galactose concentration.

-

Procedure:

-

A sample containing galactose is mixed with a reaction mixture containing specific enzymes (e.g., galactose oxidase).

-

The reaction is incubated to allow for the enzymatic conversion and color/fluorescence development.

-

The absorbance or fluorescence is measured using a plate reader.

-

The galactose concentration is determined by comparing the sample reading to a standard curve.

-

Enzymatic Glycoengineering of Galactosylation:

-

Principle: The galactosylation level of an antibody can be modified in vitro using galactosyltransferases.

-

Procedure:

-

A monoclonal antibody is incubated with a reaction mixture containing β-1,4-galactosyltransferase, a manganese cofactor, and UDP-galactose (the sugar donor).

-

The reaction time, enzyme concentration, and temperature are controlled to achieve the desired level of galactosylation.

-

The reaction is quenched by adding a chelating agent like EDTA to remove the manganese cofactor.

-

Visualizations

Signaling and Biological Relationships

Caption: The impact of agalactosylation on IgG effector function and inflammation.

Experimental Workflows

Caption: Workflow for HILIC-FLDE analysis of N-glycans.

Caption: General workflow for mass spectrometry-based glycan analysis.

Conclusion

The this compound, as a marker of agalactosylation, represents a critical aspect of IgG biology with profound implications for health and disease. Its association with pro-inflammatory states, particularly in the context of autoimmune diseases like rheumatoid arthritis, has established it as a valuable biomarker for disease activity and prognosis. Furthermore, the modulation of galactosylation is an area of active investigation in the development of therapeutic antibodies, where controlling the glycan profile can fine-tune the desired effector functions. The analytical techniques outlined in this guide provide the necessary tools for researchers and drug development professionals to accurately characterize and quantify A2G0 and other glycoforms, paving the way for a deeper understanding of their roles and the development of novel diagnostics and therapeutics.

References

- 1. Agalactosylated IgG antibodies depend on cellular Fc receptors for in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody glycosylation in inflammation, disease and vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Concepts of Altered Immunoglobulin G Galactosylation in Autoimmune Diseases [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Fucosylation of A2G0 Glycan

This guide provides a comprehensive technical overview of the core fucosylation of the A2G0 N-glycan, a critical post-translational modification with significant implications in biology and medicine. We will delve into the structure of the this compound, the enzymatic process of core fucosylation, detailed analytical methodologies, and its profound biological significance, particularly in the context of disease and therapeutic development.

Introduction to N-Glycans and Core Fucosylation

N-linked glycosylation is a pivotal post-translational modification where an oligosaccharide, or glycan, is attached to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a protein[1]. These N-glycans play crucial roles in protein folding, stability, trafficking, and function[2]. One of the most common N-glycans in mammals is the biantennary, agalactosylated, asialylated structure known as A2G0 (or G0)[3][4][5].

A further modification that dramatically impacts the function of N-glycans is fucosylation, the addition of a fucose residue. Core fucosylation specifically refers to the attachment of a fucose sugar via an α-1,6 linkage to the innermost N-acetylglucosamine (GlcNAc) residue of the N-glycan core. This process is catalyzed by a single, highly specific enzyme: α-1,6-fucosyltransferase, commonly known as FUT8. The presence or absence of this single fucose residue can have profound biological consequences.

The this compound Structure

The this compound is a foundational structure in the N-glycosylation pathway. It is a complex-type, biantennary glycan, meaning it has two antennae branching from a core mannose structure. The "G0" designation indicates that there are zero galactose residues on the antennae. Its systematic name is Asialo-, agalactosylated bi-antennary complex-type N-glycan. The core structure consists of two GlcNAc residues and three mannose residues.

The Enzymatic Process of Core Fucosylation

Core fucosylation is exclusively mediated by Fucosyltransferase 8 (FUT8), a type II transmembrane glycoprotein located in the Golgi apparatus. FUT8 catalyzes the transfer of an L-fucose residue from a donor substrate, Guanosine 5'-diphospho-β-L-fucose (GDP-fucose), to the innermost GlcNAc of the N-glycan core attached to a protein.

-

Donor Substrate: GDP-fucose, synthesized in the cytoplasm via both de novo and salvage pathways, is transported into the Golgi lumen.

-

Acceptor Substrate: FUT8 shows a strong preference for biantennary complex N-glycans like A2G0. The presence of a terminal GlcNAc on the α1,3 arm of the N-glycan is a key recognition motif for FUT8.

-

Enzymatic Mechanism: FUT8 follows an ordered bi-bi kinetic mechanism, where it first binds to GDP-fucose, inducing a conformational change that creates a binding site for the acceptor glycan.

The diagram below illustrates the enzymatic reaction catalyzed by FUT8.

Caption: Enzymatic pathway of A2G0 core fucosylation by FUT8.

Biological Significance and Signaling Implications

The addition of a single core fucose residue can dramatically alter the biological activity of a glycoprotein. This modification influences protein conformation, stability, and interactions with other molecules, thereby affecting cellular signaling and function.

Impact on Receptor Signaling

Core fucosylation is a critical regulator of several key signaling pathways. For instance, the epidermal growth factor receptor (EGFR) requires core fucosylation for its proper function. The absence of core fucose on EGFR impairs its ability to bind EGF, leading to reduced downstream signaling, including the MAPK and PI3K/Akt pathways. This has significant implications in cancer, where aberrant FUT8 expression can drive tumor progression by modulating EGFR activity. Similarly, core fucosylation is essential for TGF-β receptor signaling and integrin-mediated cell adhesion.

The diagram below shows the modulatory effect of core fucosylation on the EGFR signaling pathway.

References

- 1. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NGA2 2-AA Glycan /G0 • QA-Bio • 2-AA Labeled G0 [qa-bio.com]

- 5. NGA2 glycan (A2, G0) [ludger.com]

A Technical Guide to A2G0 Glycan Heterogeneity in Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A2G0 glycan heterogeneity, a critical quality attribute of many glycoproteins with significant implications for their function, efficacy, and role in disease. This guide covers the core concepts of A2G0 structure, its biological significance, detailed methodologies for its analysis, and its relevance in various pathological states.

Introduction to this compound and its Heterogeneity

N-linked glycosylation is a pivotal post-translational modification that attaches complex carbohydrate structures, or glycans, to asparagine residues of proteins. The this compound is a specific type of complex biantennary N-glycan. The nomenclature "A2G0" denotes a biantennary (A2) structure that is agalactosylated, meaning it lacks terminal galactose residues (G0). The core structure consists of a mannose-3-N-acetylglucosamine-2 (Man3GlcNAc2) base, to which two antennae composed of N-acetylglucosamine (GlcNAc) are attached. The this compound can also be fucosylated at its core, a common modification in mammalian glycoproteins.

Glycan heterogeneity refers to the variation in the glycan structures attached to a specific glycosylation site on a protein.[1][2] For the this compound, this heterogeneity arises from the differential addition of monosaccharides beyond the core structure, leading to a population of glycoforms. This variability is a result of the complex and competitive nature of the enzymatic processes within the endoplasmic reticulum and Golgi apparatus.[3]

Biological Significance and Functional Implications

The presence or absence of terminal galactose residues on the N-glycans of glycoproteins can profoundly impact their biological function. This is particularly well-documented for Immunoglobulin G (IgG) antibodies, where the glycosylation status of the Fc region at asparagine 297 is critical for its effector functions.

A high abundance of A2G0 glycans on IgG is associated with a pro-inflammatory state. Agalactosylated IgG has a higher affinity for certain Fcγ receptors (FcγRIIIa), leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[4] Conversely, the presence of galactose (G1 and G2 glycoforms) and sialic acid can shift the function of IgG towards an anti-inflammatory response.[5] This modulation of immune response through glycan heterogeneity is a key area of research in immunology and for the development of therapeutic antibodies.

The functional implications of A2G0 heterogeneity extend beyond antibodies, influencing protein stability, folding, and clearance from circulation.

Quantitative Analysis of this compound Abundance

The relative abundance of A2G0 and other glycoforms is a critical parameter in the characterization of glycoproteins, especially therapeutic monoclonal antibodies. Below are tables summarizing the relative quantification of A2G0 glycans in different contexts.

Table 1: Relative Abundance of A2G0 Glycoforms in Human IgG in Health and Disease

| Condition | Glycoprotein | A2G0 (FA2G0) Relative Abundance (%) | Key Findings | Reference |

| Healthy Controls | Total IgG | Varies with age, generally increasing | A2G0 levels are a biomarker for biological aging. | |

| Liver Cirrhosis (CIR) | IgG1, IgG2, IgG3 | ~2-fold increase compared to controls | Increased agalactosylation is a feature of liver disease. | |

| Hepatocellular Carcinoma (HCC) | IgG1, IgG2, IgG3 | ~2-fold increase compared to controls | Similar to cirrhosis, indicating a persistent inflammatory state. | |

| Rheumatoid Arthritis (RA) | Total IgG | Significantly elevated in active disease | Decreased galactosylation is a hallmark of RA and correlates with disease activity. |

Table 2: Relative Quantification of A2G0 Glycoforms in a Therapeutic Monoclonal Antibody (Trastuzumab)

| Glycoform | Relative Abundance (%) |

| Afucosylated, Non-galactosylated (A2G0) | Varies by manufacturing lot |

| Fucosylated, Non-galactosylated (FA2G0) | Major glycoform |

| Fucosylated, Monogalactosylated (FA2G1) | Significant glycoform |

| Fucosylated, Digalactosylated (FA2G2) | Significant glycoform |

Data adapted from studies on Trastuzumab biosimilars, highlighting the importance of monitoring glycan profiles. The exact percentages can vary between different production batches.

Experimental Protocols for this compound Analysis

Accurate analysis of this compound heterogeneity requires a multi-step workflow involving glycan release, labeling, and separation with detection.

N-Glycan Release using PNGase F

Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and the asparagine residue, releasing the entire N-glycan.

Protocol for Denaturing Glycan Release:

-

Sample Preparation: In a microcentrifuge tube, combine 1-20 µg of the glycoprotein with 1 µL of 10X Glycoprotein Denaturing Buffer and bring the total volume to 10 µL with water.

-

Denaturation: Heat the sample at 100°C for 10 minutes to denature the protein.

-

Reaction Setup: Chill the denatured sample on ice and briefly centrifuge. Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of water to make a total reaction volume of 20 µL. The presence of NP-40 is crucial to prevent inhibition of PNGase F by SDS from the denaturing buffer.

-

Enzymatic Digestion: Add 1 µL of PNGase F to the reaction mixture and mix gently.

-

Incubation: Incubate the reaction at 37°C for 1 hour. Longer incubation times may be necessary for some glycoproteins.

-

Verification (Optional): The extent of deglycosylation can be assessed by observing a mobility shift on an SDS-PAGE gel.

Fluorescent Labeling of Released N-Glycans with 2-Aminobenzamide (2-AB)

Released glycans are labeled with a fluorescent tag to enable sensitive detection during chromatographic separation. 2-Aminobenzamide (2-AB) is a commonly used label.

Protocol for 2-AB Labeling:

-

Sample Drying: Dry the released glycan sample in a reaction vial using a centrifugal evaporator.

-

Labeling Reagent Preparation:

-

Prepare a DMSO-acetic acid mixture (e.g., 70:30 v/v).

-

Dissolve the 2-AB dye in the DMSO-acetic acid mixture.

-

Add the dissolved dye to a vial of sodium cyanoborohydride (reductant) and mix until fully dissolved. This final labeling reagent should be prepared fresh.

-

-

Labeling Reaction:

-

Add 5-10 µL of the final labeling solution to the dried glycans.

-

Incubate the sealed vial at 65°C for 2-3 hours.

-

-

Cleanup: After incubation, excess labeling reagents must be removed. This is typically achieved using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).

HILIC-UPLC for N-Glycan Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultra-High-Performance Liquid Chromatography (UPLC) is a powerful technique for separating fluorescently labeled glycans based on their hydrophilicity.

Typical HILIC-UPLC Protocol:

-

Column: A column with a hydrophilic stationary phase, such as an amide-based column, is used.

-

Mobile Phases:

-

Solvent A: 100 mM ammonium formate, pH 4.4.

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient Elution: A linear gradient is applied, typically starting with a high concentration of acetonitrile and gradually increasing the aqueous mobile phase (Solvent A) to elute the glycans. For example, a gradient of 70–53% acetonitrile over 25 minutes at a flow rate of 0.56 mL/min.

-

Detection: The separated glycans are detected using a fluorescence detector.

-

Data Analysis: The retention times of the sample peaks are compared to a standard of 2-AB labeled glucose oligomers to assign Glucose Unit (GU) values, which aid in glycan identification.

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of glycans. It can be coupled with liquid chromatography (LC-MS) for online analysis.

Common Mass Spectrometry Approaches:

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Provides rapid and high-throughput screening of glycan compositions.

-

Electrospray Ionization (ESI-MS): Often coupled with LC, it allows for detailed structural analysis, including linkage and isomer differentiation.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of glycan ions provides detailed structural information, confirming sequence and branching patterns.

Visualizing Pathways and Workflows

Signaling Pathway: IgG-FcγR Interaction

The glycosylation state of IgG, particularly the presence of A2G0, modulates its interaction with Fcγ receptors on immune cells, thereby influencing the downstream signaling cascade.

Caption: IgG-FcγR signaling is modulated by Fc N-glycan galactosylation.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the analytical workflow for characterizing this compound heterogeneity.

Caption: Workflow for N-glycan analysis from glycoproteins.

Logical Relationships of A2G0 Heterogeneity

This diagram illustrates the cascading effect of this compound heterogeneity from its structural basis to its clinical implications.

Caption: Impact of A2G0 heterogeneity on function and disease.

This compound Heterogeneity in Disease

Alterations in the glycosylation patterns of proteins are increasingly recognized as hallmarks of various diseases.

-

Autoimmune Diseases: In rheumatoid arthritis, a decrease in the galactosylation of IgG (i.e., an increase in A2G0) is a well-established feature that correlates with disease activity. This shift towards agalactosylated glycans is thought to contribute to the chronic inflammation characteristic of the disease.

-

Cancer: Changes in glycosylation are a common feature of cancer cells and can impact tumor progression, metastasis, and immune evasion. The glycosylation profile of antibodies produced in response to cancer, as well as that of cancer-specific biomarkers, can provide valuable diagnostic and prognostic information. Increased levels of A2G0 on certain glycoproteins have been associated with various cancers.

-

Infectious Diseases: The host's immune response to pathogens can involve changes in IgG glycosylation, affecting the antibody's ability to clear the infection.

The distinct glycan signatures associated with different disease states make them promising candidates for biomarker discovery.

Conclusion and Future Perspectives

This compound heterogeneity is a critical aspect of glycoprotein characterization with far-reaching implications in biology and medicine. The agalactosylated state of N-glycans, particularly on antibodies, plays a significant role in modulating the immune system and is closely linked to the pathogenesis of several diseases. The detailed experimental workflows presented in this guide provide a robust framework for the accurate quantification and characterization of A2G0 and other glycoforms.